molecular formula C24H23N3O8 B408844 N1,N3-BIS(2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

Cat. No.: B408844
M. Wt: 481.5g/mol
InChI Key: DLLXTBDMGRMHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide is a complex organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups and a nitro group attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 5-nitroisophthalic acid.

    Amidation Reaction: The 2,5-dimethoxyaniline is reacted with 5-nitroisophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-amino-isophthalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N,N’-Bis-(2,5-dimethoxy-phenyl)-5-amino-isophthalamide: Formed by the reduction of the nitro group, potentially exhibiting different reactivity and biological activity.

Uniqueness

N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C24H23N3O8

Molecular Weight

481.5g/mol

IUPAC Name

1-N,3-N-bis(2,5-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H23N3O8/c1-32-17-5-7-21(34-3)19(12-17)25-23(28)14-9-15(11-16(10-14)27(30)31)24(29)26-20-13-18(33-2)6-8-22(20)35-4/h5-13H,1-4H3,(H,25,28)(H,26,29)

InChI Key

DLLXTBDMGRMHNK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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